2-Chloropyrimidine-4-carbonyl chloride
Overview
Description
2-Chloropyrimidine-4-carbonyl chloride is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrimidine-4-carbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-aminopyrimidine with hydrochloric acid and sodium nitrite at low temperatures to form 2-chloropyrimidine, which is then further reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using pyrimidine-N-oxides as starting materials. These methods are designed to achieve high yields and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrimidine-4-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different pyrimidine derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite, thionyl chloride, and various nucleophiles such as amines and alcohols. Reaction conditions often involve low temperatures and controlled environments to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Scientific Research Applications
2-Chloropyrimidine-4-carbonyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloropyrimidine-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E2 (PGE2) and exerting anti-inflammatory effects . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine with similar chemical properties.
2,4-Dichloropyrimidine: Another chlorinated pyrimidine derivative with distinct reactivity and applications.
2-Chloropyrimidine: A closely related compound with similar synthetic routes and applications.
Uniqueness
2-Chloropyrimidine-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloropyrimidine-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O/c6-4(10)3-1-2-8-5(7)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTSRHRQRKAZEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664643 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149849-93-4 | |
Record name | 2-Chloropyrimidine-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20664643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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